
5-(Pyridin-4-yl)-1,2-oxazole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Pyridin-4-yl)-1,2-oxazole-3-carbaldehyde is a heterocyclic compound that features a pyridine ring fused with an oxazole ring and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-4-yl)-1,2-oxazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-pyridinecarboxaldehyde with hydroxylamine to form the corresponding oxime, followed by cyclization with an appropriate reagent to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sulfuric acid or phosphoric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
化学反応の分析
Types of Reactions
5-(Pyridin-4-yl)-1,2-oxazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: 5-(Pyridin-4-yl)-1,2-oxazole-3-carboxylic acid.
Reduction: 5-(Pyridin-4-yl)-1,2-oxazole-3-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
5-(Pyridin-4-yl)-1,2-oxazole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials, including polymers and coordination complexes.
作用機序
The mechanism of action of 5-(Pyridin-4-yl)-1,2-oxazole-3-carbaldehyde is largely dependent on its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with enzymes or receptors, modulating their activity through binding interactions. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions. The pyridine and oxazole rings contribute to the compound’s ability to engage in π-π stacking and hydrogen bonding interactions, enhancing its binding affinity and specificity .
類似化合物との比較
Similar Compounds
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A tricationic compound with similar pyridine-based structure.
3-(5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: A compound with a pyridine and triazole ring system.
Uniqueness
5-(Pyridin-4-yl)-1,2-oxazole-3-carbaldehyde is unique due to the presence of both an oxazole ring and an aldehyde functional group, which confer distinct reactivity and binding properties. This combination makes it a versatile intermediate in organic synthesis and a valuable scaffold in drug discovery.
特性
分子式 |
C9H6N2O2 |
|---|---|
分子量 |
174.16 g/mol |
IUPAC名 |
5-pyridin-4-yl-1,2-oxazole-3-carbaldehyde |
InChI |
InChI=1S/C9H6N2O2/c12-6-8-5-9(13-11-8)7-1-3-10-4-2-7/h1-6H |
InChIキー |
XPPNTQBUZRTNLD-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1C2=CC(=NO2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




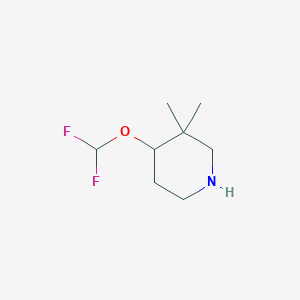
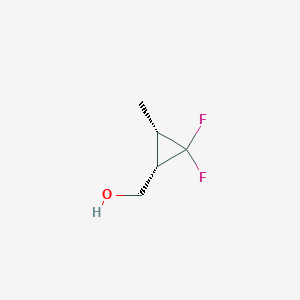
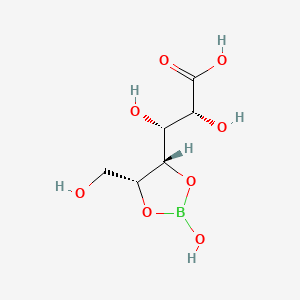
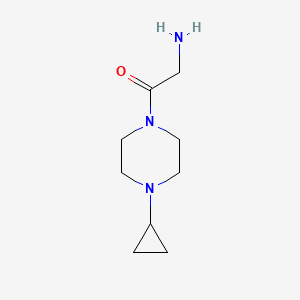
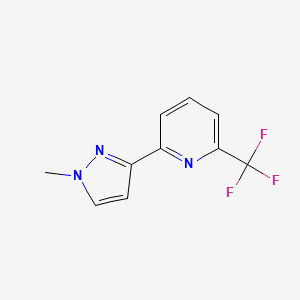

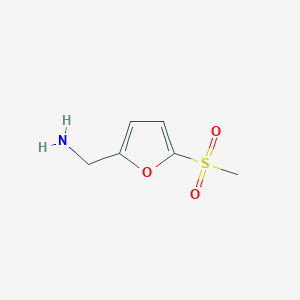

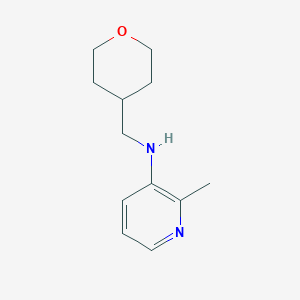
![tert-Butyl 3-(2,4-difluorophenyl)-6,7-dihydroisoxazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B13339367.png)
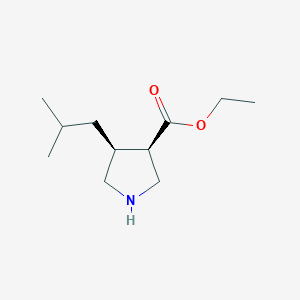
![2-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B13339374.png)
